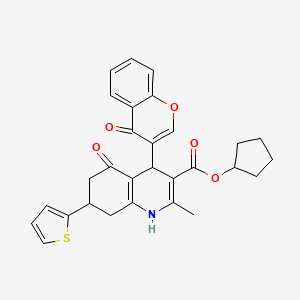![molecular formula C14H8BrClN2O3S B11629182 (5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11629182.png)
(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5E)-5-({4-bromo-5-[(4-clorofenil)sulfanyl]furan-2-il}metilideno)imidazolidina-2,4-diona es una molécula orgánica sintética que se caracteriza por su estructura compleja, la cual incluye un anillo de furano, un núcleo de imidazolidina-2,4-diona y sustituyentes de fenilo y furano halogenados.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de (5E)-5-({4-bromo-5-[(4-clorofenil)sulfanyl]furan-2-il}metilideno)imidazolidina-2,4-diona típicamente implica varios pasos:
Formación del Anillo de Furano: El anillo de furano se puede sintetizar a través de la ciclización de precursores apropiados bajo condiciones ácidas o básicas.
Formación de Tioéter: El grupo sulfanyl se introduce a través de una reacción de sustitución nucleofílica, donde un tiol reacciona con un derivado de furano halogenado.
Formación de Imidazolidina-2,4-diona: El núcleo de imidazolidina-2,4-diona se sintetiza a través de la condensación de urea o sus derivados con aldehídos o cetonas apropiados.
Acoplamiento Final: El paso final implica el acoplamiento de las unidades de furano e imidazolidina-2,4-diona bajo condiciones que promuevan la formación del enlace doble deseado (grupo metilideno).
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de los pasos de síntesis mencionados anteriormente para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y automatización para escalar el proceso de manera eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfanyl, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al enlace doble (grupo metilideno) o al anillo de fenilo halogenado, lo que puede producir una variedad de derivados reducidos.
Sustitución: Los átomos de halógeno (bromo y cloro) pueden ser sustituidos por nucleófilos, lo que lleva a una amplia gama de derivados funcionalizados.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el peróxido de hidrógeno (H2O2) o el ácido m-cloroperbenzoico (m-CPBA) bajo condiciones suaves.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbón (Pd/C) o hidruro de aluminio y litio (LiAlH4).
Sustitución: Nucleófilos como aminas, tioles o alcóxidos bajo condiciones básicas.
Productos Principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de fenilo reducidos e imidazolidina-2,4-diona saturada.
Sustitución: Derivados funcionalizados con varios nucleófilos que reemplazan los átomos de halógeno.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto sirve como un intermedio versátil para la síntesis de moléculas más complejas. Su estructura única permite diversas reacciones de funcionalización, lo que lo hace valioso en el desarrollo de nuevos materiales y catalizadores.
Biología
En la investigación biológica, los derivados de este compuesto pueden exhibir interesantes actividades biológicas, como propiedades antimicrobianas, antivirales o anticancerígenas. Estas actividades a menudo se exploran a través de estudios de relación estructura-actividad (SAR).
Medicina
En la química medicinal, el compuesto y sus derivados podrían investigarse por su potencial como agentes terapéuticos. La presencia de grupos halogenados y que contienen azufre a menudo mejora la actividad biológica y las propiedades farmacocinéticas de los candidatos a fármacos.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de productos químicos especiales, agroquímicos y materiales avanzados. Su capacidad de sufrir diversas transformaciones químicas lo convierte en un bloque de construcción valioso para aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-({4-bromo-5-[(4-clorofenil)sulfanyl]furan-2-il}metilideno)imidazolidina-2,4-diona depende de su aplicación específica. En un contexto biológico, puede interactuar con objetivos moleculares como enzimas, receptores o ADN. Los grupos de fenilo halogenado y sulfanyl pueden mejorar la afinidad de unión y la especificidad a estos objetivos, lo que lleva a la modulación de las vías biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
- (5E)-5-({4-bromo-5-[(4-fluorofenil)sulfanyl]furan-2-il}metilideno)imidazolidina-2,4-diona
- (5E)-5-({4-bromo-5-[(4-metilfenil)sulfanyl]furan-2-il}metilideno)imidazolidina-2,4-diona
- (5E)-5-({4-bromo-5-[(4-nitrofenil)sulfanyl]furan-2-il}metilideno)imidazolidina-2,4-diona
Unicidad
La unicidad de (5E)-5-({4-bromo-5-[(4-clorofenil)sulfanyl]furan-2-il}metilideno)imidazolidina-2,4-diona radica en su combinación específica de grupos halogenados y que contienen azufre, lo que puede conferir reactividad química y actividad biológica distintas. En comparación con compuestos similares, la presencia de átomos de bromo y cloro puede mejorar su potencia y selectividad en diversas aplicaciones.
Esta descripción detallada proporciona una comprensión integral de (5E)-5-({4-bromo-5-[(4-clorofenil)sulfanyl]furan-2-il}metilideno)imidazolidina-2,4-diona, cubriendo su síntesis, reacciones, aplicaciones y propiedades únicas.
Propiedades
Fórmula molecular |
C14H8BrClN2O3S |
|---|---|
Peso molecular |
399.6 g/mol |
Nombre IUPAC |
(5E)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H8BrClN2O3S/c15-10-5-8(6-11-12(19)18-14(20)17-11)21-13(10)22-9-3-1-7(16)2-4-9/h1-6H,(H2,17,18,19,20)/b11-6+ |
Clave InChI |
AHGKQJOBGXUHFF-IZZDOVSWSA-N |
SMILES isomérico |
C1=CC(=CC=C1SC2=C(C=C(O2)/C=C/3\C(=O)NC(=O)N3)Br)Cl |
SMILES canónico |
C1=CC(=CC=C1SC2=C(C=C(O2)C=C3C(=O)NC(=O)N3)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2-bromo-4-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate](/img/structure/B11629111.png)
![6-(4-chlorophenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one](/img/structure/B11629114.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methylphenyl)acetamide](/img/structure/B11629125.png)
![2-nitro-5-{4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B11629139.png)
![methyl 2-{(3E)-2-(3-bromophenyl)-3-[(4-chlorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629146.png)
![4-[(5Z)-4-oxo-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11629153.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629156.png)
![5-{(E)-[(2E)-benzylidenehydrazinylidene]methyl}-2-oxo-4-(phenylamino)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11629166.png)
![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11629170.png)
![Ethyl 8-methyl-4-[(4-morpholin-4-ylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11629180.png)



